4-Butoxy-2-nitrobenzoic acid
Description
4-Butoxy-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a butoxy (-OC₄H₉) group at the para position (4th carbon) and a nitro (-NO₂) group at the ortho position (2nd carbon) relative to the carboxylic acid (-COOH) moiety. The butoxy group enhances lipophilicity, which may improve bioavailability in drug design or influence solubility in polymer chemistry. Its reactivity is governed by the electron-withdrawing nitro group and the electron-donating butoxy substituent, creating unique electronic effects that differentiate it from simpler benzoic acid derivatives .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
4-butoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H13NO5/c1-2-3-6-17-8-4-5-9(11(13)14)10(7-8)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
DXFCZUAEGSRXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group undergoes selective reduction to form 4-butoxy-2-aminobenzoic acid. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in methanol achieves this transformation:
Key Data :
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25 | 64 |
| H₂/Pd-C | EtOAc | 60 | 92 |
Esterification Reactions
The carboxylic acid group reacts with alcohols to form esters. Methanol with H₂SO₄ catalysis produces methyl 4-butoxy-2-nitrobenzoate:
Key Findings :
-
Oxalyl chloride ((COCl)₂) in DCM with N-methylmorpholine (NMM) achieves 98% conversion to acyl chlorides
-
Subsequent reaction with amines yields amides (e.g., with 3-aminopentane)
Nitration and Electrophilic Substitution
While already nitrated, the aromatic ring can undergo further substitution under controlled conditions:
-
Directed nitration : The electron-withdrawing nitro group directs incoming electrophiles to the meta position relative to itself
-
Selectivity : Mononitration dominates due to steric hindrance from the butoxy group
Patent Data :
Stability and Decomposition
-
Aqueous stability : Decomposes <10% at pH 1.2–6.8 over 24 hours
-
Thermal stability : Stable below 150°C; decarboxylation occurs at higher temperatures
Mechanistic Insights
The nitro group participates in resonance stabilization of intermediates during reactions. Computational studies show:
-
Negative charge density at C-3 facilitates nucleophilic attacks
-
Butoxy group creates steric bulk, influencing reaction pathways
Comparative Reactivity Table
This compound's reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Recent applications include its use as a building block in enteropeptidase inhibitors and liquid crystal precursors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key comparable compounds include:
- 4-Nitrobenzoic acid (CAS 62-23-7): Lacks the butoxy group, with a nitro group at the para position .
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid : Contains benzyloxy and methoxy groups, introducing steric bulk and altering electronic properties .
- 4-Butylbenzoic acid: Features a non-ether alkyl chain (butyl) instead of nitro or alkoxy groups, reducing polarity .
Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
Physicochemical Properties
- Acidity : The nitro group in this compound increases acidity compared to 4-butylbenzoic acid but less than 4-nitrobenzoic acid due to the electron-donating butoxy group.
- Solubility : The butoxy group enhances solubility in organic solvents (e.g., DCM, THF) but reduces water solubility, contrasting with 4-nitrobenzoic acid, which is sparingly soluble in water .
- Melting Point : Expected to be lower than 4-nitrobenzoic acid (237°C) due to reduced crystallinity from the flexible butoxy chain.
Q & A
Q. What are the recommended synthetic routes for 4-Butoxy-2-nitrobenzoic acid, and how can its purity and structural integrity be validated?
- Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by alkoxylation. For example, nitration of 4-butoxybenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the ortho position. Post-synthesis, purity is validated via melting point analysis, HPLC, or TLC. Structural confirmation requires NMR (¹H/¹³C) to identify functional groups (e.g., nitro at δ 8.2–8.5 ppm in ¹H NMR) and IR spectroscopy to detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹). X-ray crystallography (using SHELXL ) provides definitive structural proof. Safety protocols for handling nitro compounds (e.g., PPE, fume hoods) should align with SDS guidelines for analogous nitrobenzoic acids .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to the nitro group’s potential toxicity and reactivity, follow SDS guidelines for 4-nitrobenzoic acid derivatives:
Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals?
- Methodological Answer : Use solvent diffusion or slow evaporation. Dissolve the compound in a polar solvent (e.g., ethanol or DMSO) and layer with a non-polar solvent (hexane). Monitor crystal growth under controlled humidity and temperature. For structural analysis, employ the WinGX suite to process diffraction data and SHELXL for refinement . Validate hydrogen bonding patterns using graph set analysis to interpret intermolecular interactions .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structural refinement of this compound?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP restraints to refine occupancies. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries. The WinGX suite aids in visualizing electron density maps to distinguish noise from true disorder . For persistent discrepancies, consider alternative space groups or high-resolution synchrotron data.
Q. What computational and experimental strategies elucidate the hydrogen bonding network in this compound crystals, and how do these interactions influence material properties?
- Methodological Answer : Combine X-ray crystallography (ORTEP-III ) with DFT calculations (e.g., Gaussian or ORCA) to map hydrogen bonds. Graph set analysis (as per Etter’s rules ) categorizes motifs like R₂²(8) rings or C(4) chains. Experimentally, variable-temperature XRD or IR spectroscopy tracks bond stability. Strong hydrogen bonds (e.g., O–H···O nitro) correlate with elevated melting points (>200°C) and low solubility in non-polar solvents, impacting formulation design.
Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to model enzymes like carbonic anhydrase.
- Molecular docking : Perform in silico screening (AutoDock Vina) to predict binding affinities, guided by the compound’s nitro and carboxylic acid pharmacophores.
- Cellular studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar bioactive benzoic acid derivatives . Validate results with dose-response curves and statistical analysis (ANOVA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
